molecular formula C12H18N2O2 B587771 3-Hydroxy-N-desethyl Lidocaine-d5 CAS No. 1286490-96-7

3-Hydroxy-N-desethyl Lidocaine-d5

Cat. No.: B587771
CAS No.: 1286490-96-7
M. Wt: 227.319
InChI Key: YITCMQBVWIHTTA-SGEUAGPISA-N
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Description

3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated analog of 3-Hydroxy-N-desethyl Lidocaine, a metabolite of Lidocaine. Lidocaine is a widely used local anesthetic and antiarrhythmic drug. The deuterated form, this compound, is often used in research for its stable isotopic properties, which make it useful in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-desethyl Lidocaine-d5 typically involves the deuteration of 3-Hydroxy-N-desethyl Lidocaine. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuteration. Quality control measures are critical to ensure the final product meets the required specifications for research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-desethyl Lidocaine-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .

Scientific Research Applications

3-Hydroxy-N-desethyl Lidocaine-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-desethyl Lidocaine-d5 is similar to that of Lidocaine. It works by blocking sodium channels in nerve cells, which prevents the initiation and transmission of nerve impulses. This action results in the numbing effect characteristic of local anesthetics. The deuterated form is primarily used in research to study the pharmacokinetics and metabolism of Lidocaine without altering its fundamental mechanism of action .

Comparison with Similar Compounds

3-Hydroxy-N-desethyl Lidocaine-d5 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research studies .

Properties

CAS No.

1286490-96-7

Molecular Formula

C12H18N2O2

Molecular Weight

227.319

IUPAC Name

N-(3-hydroxy-2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide

InChI

InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)/i1D3,4D2

InChI Key

YITCMQBVWIHTTA-SGEUAGPISA-N

SMILES

CCNCC(=O)NC1=C(C=CC(=C1C)O)C

Synonyms

2-(Ethylamino-d5)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide;  3-Hydroxy-N-_x000B_(N-ethylglycyl-d5)-2,6-xylidine;  3-Hydroxy-ω-(ethylamino-d5)-2,6-dimethylacetanilide;  3-Hydroxymonoethylglycylxylidide-d5;  SNX 483-d5; 

Origin of Product

United States

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